15-methyl-15S-Prostaglandin E1
Overview
Description
15-methyl-15S-Prostaglandin E1, also known as carboprost tromethamine, is an analogue of naturally occurring prostaglandin F2α . It is a metabolically stable synthetic analog of PGE 1 . It is used in medicine under the brand name Hemabate .
Molecular Structure Analysis
The molecular formula of 15-methyl-15S-Prostaglandin E1 is C21H36O5 . The structural formula is represented in the source .Physical And Chemical Properties Analysis
15-methyl-15S-Prostaglandin E1 has a molecular weight of 368.51 . It is a white to slightly off-white crystalline powder . It generally melts between 95° and 105° C, depending on the rate of heating .Scientific Research Applications
Modulation of Superoxide Production
15(S)-15-methyl-prostaglandin E1 modulates superoxide production in human neutrophils. This compound inhibits superoxide production induced by certain stimulants while having no effect on superoxide production when different stimulants are used. This suggests a specific mechanism of action involving prostaglandins and intracellular cyclic adenosine monophosphate levels (Fantone & Kinnes, 1983).
Impact on Gastric Mucus Output
Research indicates that 15-methyl-prostaglandin E1, when administered intragastrically, influences gastric mucus output in humans. It increases the levels of N-acetyl neuraminic acid, which contributes to the viscosity and protective function of gastric mucus (Johansson & Kollberg, 1979).
Antirejection Therapy in Organ Transplantation
15(S)-15-methyl prostaglandin E1 has been shown to protect renal grafts from immunologic damage when used as a treatment. Its ability to elevate lymphocytic cyclic AMP and inhibit T cell proliferation plays a crucial role in this protective effect (Strom & Carpenter, 1983).
Influence on Cardiovascular and Immune Functions
The compound exhibits a range of effects on cardiovascular and immune functions. For example, it reduces vasopermeability induced by various inflammatory mediators, potentially explaining its protective effect in certain inflammatory diseases (Fantone, Kunkel, Ward & Zurier, 1980).
Effect on Cell Motility and Tumor Suppression
15-methyl-prostaglandin E1 can inhibit cell motility in certain murine tumor cells, suggesting a role in modulating tumor cell behavior. It also appears to influence the production of endogenous cyclooxygenase metabolites, which could impact the cells' responsiveness to stimulation (He, Fligiel & Varani, 1986).
Anti-inflammatory Effects
It also demonstrates anti-inflammatory effects, as evidenced by its ability to suppress both acute and chronic inflammation in various experimental models. This includes reducing the invasion of tissue by inflammatory cells and decreasing vasopermeability, suggesting its potential as an anti-inflammatory agent (Tate, Mandell, Schumacher & Zurier, 1988).
Safety And Hazards
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFCPCBKCERJP-XBZFKEOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148567 | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-methyl-15S-Prostaglandin E1 | |
CAS RN |
35700-26-6 | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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